molecular formula C19H16O4 B11162624 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl acetate

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B11162624
M. Wt: 308.3 g/mol
InChI Key: LKJYNIPVEOPGKQ-UHFFFAOYSA-N
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Description

    3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl acetate: is a chemical compound with the molecular formula CHO.

  • It belongs to the class of chromone derivatives, characterized by a fused benzopyranone ring system.
  • The compound’s structure includes a chromone core (2H-chromen-2-one) with a benzyl group at position 3 and a methyl group at position 4.
  • The acetate functional group is attached to the chromone ring, specifically at position 7.
  • This compound exhibits interesting biological and pharmacological properties due to its unique structure.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound may vary, one common approach involves the condensation of a benzaldehyde derivative (bearing the benzyl group) with a chromone derivative (bearing the methyl group) under suitable conditions.

  • Chemical Reactions Analysis

      Reactivity: 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve mild oxidants like hydrogen peroxide or stronger ones like chromic acid.

      Major Products: The products formed depend on the reaction type. Oxidation could yield carboxylic acids, while reduction might lead to alcohols or amines.

  • Scientific Research Applications

      Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic modifications.

      Biology and Medicine: Investigations focus on its potential as an anticancer agent, anti-inflammatory compound, or enzyme inhibitor.

      Industry: Limited applications in pharmaceuticals or agrochemicals.

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • Potential molecular targets include enzymes, receptors, or signaling pathways affected by the compound.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds: Other chromone derivatives, such as flavonoids, coumarins, and related acetates.

      Uniqueness: The combination of benzyl, methyl, and acetate groups at specific positions makes this compound distinctive.

    Properties

    Molecular Formula

    C19H16O4

    Molecular Weight

    308.3 g/mol

    IUPAC Name

    (3-benzyl-4-methyl-2-oxochromen-7-yl) acetate

    InChI

    InChI=1S/C19H16O4/c1-12-16-9-8-15(22-13(2)20)11-18(16)23-19(21)17(12)10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3

    InChI Key

    LKJYNIPVEOPGKQ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)CC3=CC=CC=C3

    Origin of Product

    United States

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